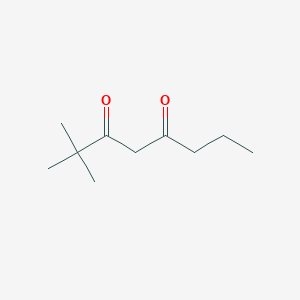
2,2-Dimethyloctane-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyloctane-3,5-dione is an organic compound with the molecular formula C10H18O2. It is a diketone, meaning it contains two ketone groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyloctane-3,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the aldol condensation of 2,2-dimethyl-1,3-propanediol with acetone, followed by dehydration to form the diketone structure. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications.
化学反应分析
Types of Reactions: 2,2-Dimethyloctane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to alcohols or other reduced forms.
Substitution: The diketone can undergo substitution reactions where one or both ketone groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
2,2-Dimethyloctane-3,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism by which 2,2-Dimethyloctane-3,5-dione exerts its effects depends on the specific context of its use. In chemical reactions, the diketone groups are highly reactive and can participate in various transformations. In biological systems, the compound may interact with enzymes or other proteins, influencing their activity and function. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
2,2-Dimethyloctane-3,5-dione can be compared with other diketones such as:
Acetylacetone (2,4-Pentanedione): A simpler diketone with similar reactivity but different physical properties.
Benzoylacetone (1-Phenyl-1,3-butanedione): A diketone with an aromatic ring, offering different reactivity and applications.
Dibenzoylmethane (1,3-Diphenyl-1,3-propanedione): Another aromatic diketone with unique properties and uses.
属性
分子式 |
C10H18O2 |
|---|---|
分子量 |
170.25 g/mol |
IUPAC 名称 |
2,2-dimethyloctane-3,5-dione |
InChI |
InChI=1S/C10H18O2/c1-5-6-8(11)7-9(12)10(2,3)4/h5-7H2,1-4H3 |
InChI 键 |
KBOBBVDOPFIWIT-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)CC(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoicacid](/img/structure/B13569458.png)

![2-[3-(3-Fluorophenoxy)phenyl]ethan-1-amine](/img/structure/B13569464.png)
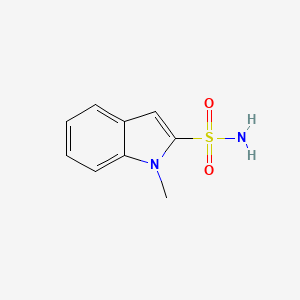
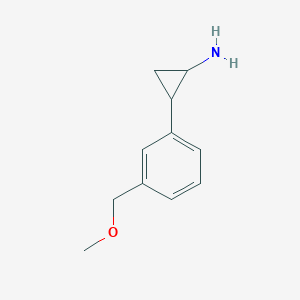
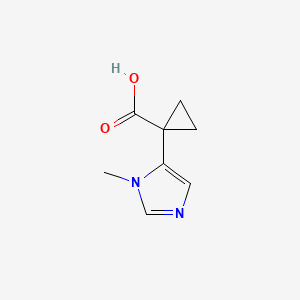
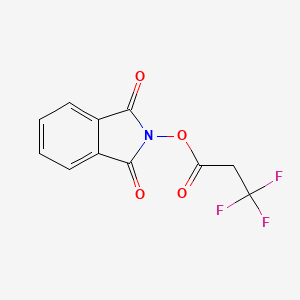

![4-(3-sulfanylbenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B13569506.png)
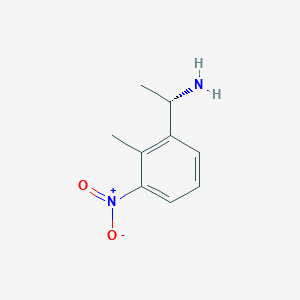
![2,3-Dihydrospiro[indene-1,3'-piperidine]](/img/structure/B13569527.png)
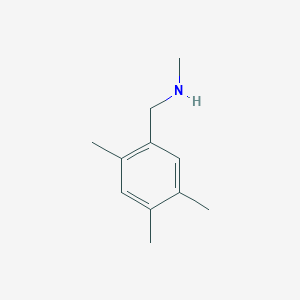
![Tricyclo[4.3.0.0,2,5]nonan-7-one](/img/structure/B13569548.png)
